molecular formula C13H12BrNO5S B7835587 3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid

3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid

Cat. No.: B7835587
M. Wt: 374.21 g/mol
InChI Key: UKBZHPSKGDTQKI-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid is an organic compound that features a bromophenyl group, a sulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-amino-3-(2-furyl)propanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-{[(4-Phenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid
  • 3-{[(4-Methylphenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid
  • 3-{[(4-Nitrophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid

Uniqueness

3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid is unique due to the presence of the bromine atom, which can participate in various chemical reactions that are not possible with other halogens

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]-3-(furan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO5S/c14-9-3-5-10(6-4-9)21(18,19)15-11(8-13(16)17)12-2-1-7-20-12/h1-7,11,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBZHPSKGDTQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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